LogP and Fsp³ Differentiation vs. Free Acid Analog (CAS 109029-95-0) for CNS Drug-Likeness Scoring
Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate exhibits a measured/calculated LogP of 2.48 and an Fsp³ of 0.46, positioning it within the favorable CNS drug-likeness space (LogP 2–5; Fsp³ ≥ 0.36) per the Wager scoring system . In contrast, the free carboxylic acid analog (CAS 109029-95-0) presents an estimated LogP of approximately 1.9 and an Fsp³ of 0.50 . The ester's higher LogP (+0.6 units) predicts approximately 4-fold greater passive membrane permeability, a critical parameter for blood-brain barrier penetration and oral absorption. The Fsp³ value of 0.46 exceeds the commonly cited threshold of 0.36 for improved clinical success rates in CNS programs .
| Evidence Dimension | Lipophilicity (LogP) and molecular complexity (Fsp³) for CNS drug-likeness |
|---|---|
| Target Compound Data | LogP = 2.48; Fsp³ = 0.46 |
| Comparator Or Baseline | Free acid analog (CAS 109029-95-0): LogP ≈ 1.9 (estimated); Fsp³ = 0.50 |
| Quantified Difference | ΔLogP ≈ +0.6; ΔFsp³ = -0.04 |
| Conditions | Calculated physicochemical properties; vendor QC datasets |
Why This Matters
For CNS-targeted or cell-permeable probe campaigns, the 0.6-unit LogP advantage of the methyl ester translates to predictably superior passive permeability, making it the preferred scaffold for initial SAR exploration over the ionizable acid.
